molecular formula C24H33ClN2O4 B12755470 Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride CAS No. 130533-79-8

Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride

Cat. No.: B12755470
CAS No.: 130533-79-8
M. Wt: 449.0 g/mol
InChI Key: OHAVBKOVBCAOPI-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is a complex organic compound with a unique structure that combines a carbamic acid ester with a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride typically involves the reaction of 2-(hexyloxy)phenyl isocyanate with 2-(4-morpholinylmethyl)phenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-piperidinylmethyl)phenyl ester
  • Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-pyrrolidinylmethyl)phenyl ester

Uniqueness

Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties

Properties

CAS No.

130533-79-8

Molecular Formula

C24H33ClN2O4

Molecular Weight

449.0 g/mol

IUPAC Name

[2-(morpholin-4-ylmethyl)phenyl] N-(2-hexoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C24H32N2O4.ClH/c1-2-3-4-9-16-29-23-13-8-6-11-21(23)25-24(27)30-22-12-7-5-10-20(22)19-26-14-17-28-18-15-26;/h5-8,10-13H,2-4,9,14-19H2,1H3,(H,25,27);1H

InChI Key

OHAVBKOVBCAOPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1NC(=O)OC2=CC=CC=C2CN3CCOCC3.Cl

Origin of Product

United States

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